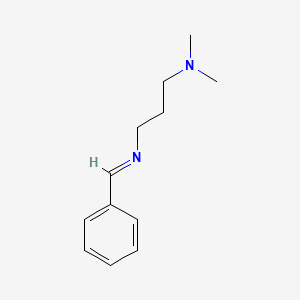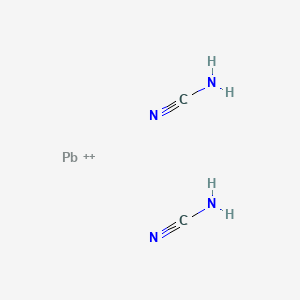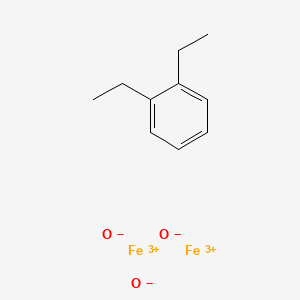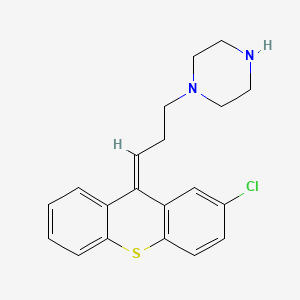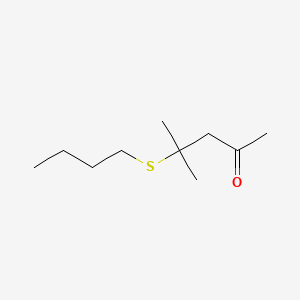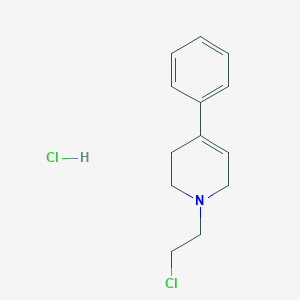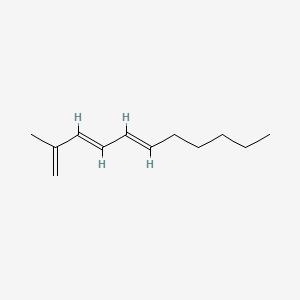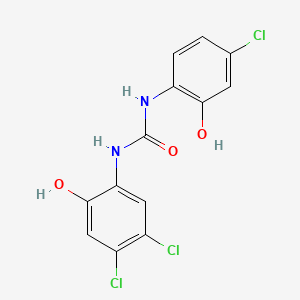
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C6H6O7.Ba and a molecular weight of 325.42 g/mol. It is also known by its IUPAC name, barium (2+);2-oxalobutanedioate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium hydrogen 1-oxopropane-1,2,3-tricarboxylate typically involves the reaction of barium hydroxide with citric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
Ba(OH)2+C6H8O7→C6H6O7Ba+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
科学的研究の応用
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism by which barium hydrogen 1-oxopropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and reactivity. This property is particularly useful in biochemical and industrial applications where metal ion control is crucial.
類似化合物との比較
Similar Compounds
Barium citrate: Similar in structure but with different functional groups.
Barium oxalate: Another barium compound with distinct chemical properties.
Barium acetate: Used in similar applications but with different reactivity.
Uniqueness
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over metal ion interactions and reactivity.
特性
CAS番号 |
94313-94-7 |
|---|---|
分子式 |
C6H4BaO7 |
分子量 |
325.42 g/mol |
IUPAC名 |
barium(2+);2-oxalobutanedioate |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
InChIキー |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
